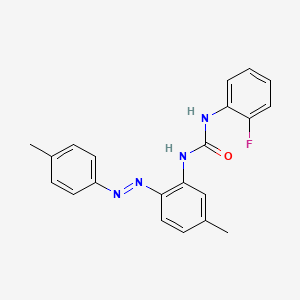

1-(2-Fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea

Description

1-(2-Fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea is a urea derivative characterized by a 2-fluorophenyl group and a 5-methyl-2-(4-tolylazo)phenyl moiety. The compound’s structure includes a unique azo (–N=N–) linkage in the 4-tolylazo substituent, which confers distinct electronic and steric properties. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity, while the methyl and azo groups could influence lipophilicity and conjugation effects .

Properties

Molecular Formula |

C21H19FN4O |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]urea |

InChI |

InChI=1S/C21H19FN4O/c1-14-7-10-16(11-8-14)25-26-19-12-9-15(2)13-20(19)24-21(27)23-18-6-4-3-5-17(18)22/h3-13H,1-2H3,(H2,23,24,27) |

InChI Key |

NHKDQFMLMCPBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)NC(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Biological Activity

1-(2-Fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea, a compound with the molecular formula C21H19FN4O and CAS Number 199460-38-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its inhibitory effects on specific enzymes and its antioxidant properties.

Structural Characteristics

The compound features a urea functional group linked to a phenyl ring substituted with a fluorine atom and another phenyl group bearing an azo linkage. The presence of these substituents influences its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

Recent studies have highlighted the potential of phenyl urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. For instance, a related study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activities. Among these, certain derivatives exhibited IC50 values ranging from 0.1 to 0.6 μM, indicating significant inhibitory potential against IDO1 without affecting tryptophan 2,3-dioxygenase (TDO) .

Table 1: IDO1 Inhibition Potency of Phenyl Urea Derivatives

| Compound | IC50 (μM) | Selectivity for IDO1 |

|---|---|---|

| i12 | 0.1 | High |

| i23 | 0.6 | High |

| i24 | Not reported | Moderate |

The study noted that modifications to the phenyl rings significantly impacted the binding affinity to IDO1, with electron-withdrawing groups enhancing potency .

Antioxidant Properties

Another aspect of biological activity evaluated was the antioxidant potential of related phenyl urea derivatives. Research indicated that these compounds displayed moderate to significant antioxidant activity when tested against hydrogen peroxide-induced free radicals .

Table 2: Antioxidant Activity of Phenyl Urea Derivatives

| Compound | Antioxidant Activity (Compared to Ascorbic Acid) |

|---|---|

| Compound A | Moderate |

| Compound B | Significant |

| Compound C | Low |

These findings suggest that the structural features of phenyl urea derivatives contribute to their ability to scavenge free radicals, which is crucial for therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

In one notable study, the pharmacokinetic profile of a closely related compound (i12) was evaluated in vivo. It demonstrated favorable properties such as moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). This compound also showed tumor growth inhibition in xenograft models, reinforcing the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Fluorine Substitution

- Positional Influence: The 2-fluorophenyl group in the target compound contrasts with analogs like 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea (), where the fluorine is para-substituted.

- Halogen Replacement : Replacing fluorine with chlorine (e.g., 1-(2-Chlorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea) may reduce electronegativity, altering dipole interactions and solubility. For example, 1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea () shows reduced binding affinity compared to its fluorinated counterpart .

Azo Group vs. Heterocyclic Moieties

- Electronic Effects: The azo group in the target compound differs from thiophene or pyridine rings in analogs like 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea ().

- Biological Implications : Compounds with thiophene (e.g., 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, ) exhibit moderate anticancer activity, while azo-linked derivatives may favor enzyme inhibition due to planar geometry and redox activity .

Methyl and Alkyl Chain Modifications

- Chain Length : Shorter chains, as in 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)butyl)urea (), reduce steric bulk but may compromise target engagement compared to pentyl or tolylazo groups .

Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.